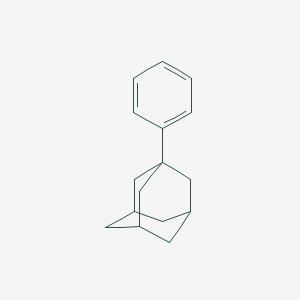

1-Phenyladamantane

描述

Overview of Adamantane (B196018) Derivatives in Chemical Science

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a rigid, cage-like structure composed of three fused cyclohexane (B81311) rings in the chair conformation. cymitquimica.com This unique architecture has made adamantane and its derivatives subjects of extensive research across various scientific disciplines. In chemical science, adamantane derivatives are recognized as significant synthetic intermediates in medicinal chemistry, organocatalysis, and materials science. researchgate.net

The initial breakthrough in the application of these compounds came in the 1960s with the discovery of the antiviral properties of 1-aminoadamantane, known as amantadine (B194251). nih.gov This discovery catalyzed a surge in the medicinal chemistry of adamantane, leading to the development of a range of pharmaceuticals. Notable examples include rimantadine (B1662185) and tromantadine, also developed as antiviral agents, and memantine, used in the management of neurological conditions. nih.govrsc.org More recently, derivatives such as vildagliptin (B1682220) and saxagliptin (B632) have been introduced as antidiabetic drugs. rsc.orgmdpi.com

Beyond medicine, the adamantane moiety is utilized to impart specific properties to polymers and materials. Its bulkiness and thermal stability make it a valuable component in the synthesis of thermally stable lubricants and specialty polymers. cymitquimica.com The well-defined, three-dimensional structure of adamantane also makes it an ideal scaffold in supramolecular chemistry and nanotechnology, where it is used in the construction of molecular assemblies and as a component in molecular electronics. researchgate.net The functionalization of the adamantane core can be precisely controlled, allowing for the synthesis of a wide array of derivatives with tailored chemical and physical properties. researchgate.net

Historical Context of 1-Phenyladamantane Research

The study of adamantane chemistry began in earnest after 1957, when a straightforward and efficient synthesis was developed by Paul von Ragué Schleyer, making the parent hydrocarbon readily accessible for the first time. nih.gov This development paved the way for extensive exploration into the functionalization of the adamantane cage. Early research focused on introducing substituents at the bridgehead (tertiary) carbon positions, which are the most reactive sites. researchgate.net

The introduction of a phenyl group to create this compound was a logical progression in this exploration. Phenyl-substituted adamantanes represent a class of derivatives where the lipophilic, rigid cage of adamantane is combined with the electronic and structural features of an aromatic ring. This combination was investigated for its potential to modify the parent molecule's properties for various applications, particularly in medicinal chemistry and materials science.

While specific seminal publications on the first synthesis of this compound are part of the broader, rapid expansion of adamantane chemistry literature, recent research continues to build upon this foundation. For instance, studies on related structures, such as 3-phenyl-adamantane-1-carboxylic acid and chiral derivatives like (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid, highlight the ongoing academic interest in this class of compounds. acs.orgjlu.edu.cnnih.gov These later studies focus on creating complex molecules with potential applications as antiviral agents, demonstrating the continued relevance of the phenyladamantane scaffold in contemporary research. acs.orgnih.gov The use of this compound as a building block in organic synthesis for pharmaceuticals and fine chemicals is a testament to its established role in the field. guidechem.com

Significance of the Adamantane Scaffold in Organic Chemistry

The adamantane scaffold holds a significant position in organic chemistry due to a unique combination of physical and chemical properties. Its structure is exceptionally rigid and conformationally locked, eliminating the structural variables that can complicate chemical investigations in more flexible acyclic or monocyclic systems. researchgate.net This rigidity provides a predictable and stable core for building more complex molecules.

Key properties and their significance are outlined below:

Lipophilicity: The hydrocarbon cage is highly lipophilic (fat-soluble). This property is particularly crucial in medicinal chemistry, as it can enhance a drug molecule's ability to cross cell membranes, potentially improving its bioavailability and therapeutic effect. rsc.org

Three-Dimensionality and Bulk: The bulky, spherical shape of the adamantane group can be used to influence the steric environment of a molecule. In drug design, it can serve as a "pharmacophoric anchor," positioning other functional groups for optimal interaction with biological targets like enzyme active sites or receptors. nih.gov

Chemical and Metabolic Stability: The adamantane cage is chemically robust and resistant to metabolic degradation. When incorporated into a drug candidate, it can protect adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life in the body.

Predictable Functionalization: The adamantane molecule has two types of carbon-hydrogen bonds: those at the four bridgehead positions (tertiary carbons) and those at the six methylene (B1212753) bridge positions (secondary carbons). The bridgehead positions are significantly more reactive, allowing for selective and controlled functionalization through carbocation or radical intermediates. researchgate.net This predictability is a major advantage in synthetic chemistry. researchgate.net

These attributes make the adamantane scaffold a versatile building block in areas ranging from drug discovery to the development of advanced polymers and supramolecular materials. researchgate.netdntb.gov.ua

Research Gaps and Future Directions for this compound Studies

Despite decades of research, the full potential of this compound and its derivatives is still being explored. Current research points toward several key gaps and promising future directions.

One significant area for future research is the development of more efficient and scalable synthetic routes for complex phenyladamantane derivatives. While the parent compound is accessible, the synthesis of multi-substituted or chiral versions for specific applications, such as potent antiviral agents, often requires complex, multi-step processes that can be a bottleneck for further biological investigation. acs.org

There is also a need for a deeper understanding of the structure-activity relationships (SAR) of this compound-containing compounds. While the lipophilic and steric properties of the adamantyl group are generally understood, the specific interplay between the phenyl ring and the adamantane cage in biological systems is not always clear. Future studies could employ computational modeling alongside experimental work to elucidate how these molecules interact with specific biological targets, guiding the design of more potent and selective therapeutic agents.

Emerging applications for adamantane derivatives in materials science present another frontier. Research into adamantane-based compounds for applications in nonlinear optics and molecular electronics is gaining momentum. rsc.orgnih.gov The properties of this compound, with its combination of a saturated cage and an aromatic system, could be systematically investigated for use in novel optical or electronic materials. Further exploration into incorporating the this compound moiety into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with unique porosity, stability, and catalytic properties. The continued design of novel functionalized scaffolds remains a key objective for applications in both medicinal and material chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 780-68-7 |

| Molecular Formula | C₁₆H₂₀ |

| Molecular Weight | 212.33 g/mol |

| Melting Point | 84 °C |

| Boiling Point | 310.2 ± 9.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 136.7 ± 9.1 °C |

| LogP | 5.56 |

Data sourced from aggregated chemical databases. chemsrc.comchemicalbook.com

Table 2: Examples of Adamantane Derivatives in Research and Application

| Compound Name | Area of Application |

|---|---|

| Amantadine | Antiviral, Neurological |

| Rimantadine | Antiviral |

| Memantine | Neurological |

| Vildagliptin | Antidiabetic |

| Saxagliptin | Antidiabetic |

| Adapalene | Anti-inflammatory (Dermatology) |

(This table provides examples of adamantane derivatives to illustrate the scope of their application). rsc.orgmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACJBFHSZJWBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878034 | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30176-62-6, 780-68-7 | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Phenyladamantane and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 1-phenyladamantane have long relied on well-established reactions in organic chemistry. These approaches, while effective, often require harsh conditions and can lead to challenges in selectivity.

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts alkylation is a cornerstone for forming carbon-carbon bonds to aromatic rings. nih.govijpcbs.com In the context of this compound synthesis, this reaction typically involves the alkylation of an aromatic ring with an adamantyl halide in the presence of a Lewis acid catalyst. nih.gov

A common method for synthesizing this compound involves the reaction of 1-bromoadamantane (B121549) with benzene (B151609) using a Lewis acid catalyst like ferric chloride (FeCl₃). dtic.mil In one procedure, 1-bromoadamantane in benzene is added dropwise to a mixture of ferric chloride in thiophene-free benzene. The reaction mixture is then refluxed for several hours. Following the reaction, the mixture is worked up with ice-water and concentrated hydrochloric acid to yield this compound, which can be purified by recrystallization from methanol. dtic.mil Yields of around 60% have been reported for this method. dtic.mil

Another approach involves using aluminum chloride (AlCl₃) as the catalyst. google.com This method can be used to synthesize tetraphenyladamantane derivatives. google.com The reaction of 1-bromoadamantane with benzene and tert-butyl bromide in the presence of catalytic amounts of aluminum chloride can also be employed. mdpi.com

It is important to note that Friedel-Crafts alkylations can sometimes suffer from drawbacks such as over-alkylation, where multiple alkyl groups are added to the aromatic ring, and isomerization of the alkyl group. numberanalytics.com However, the stability of the 1-adamantyl cation helps to mitigate some of these side reactions.

Reactions Involving 1-Bromoadamantane

1-Bromoadamantane is a key and versatile starting material for the synthesis of this compound and its derivatives. One of the most direct methods is the Friedel-Crafts alkylation of benzene with 1-bromoadamantane, as detailed in the previous section. dtic.mil

Beyond direct phenylation, 1-bromoadamantane can be used to introduce the adamantyl moiety onto a variety of aromatic and heteroaromatic rings. For instance, the alkylation of bromobenzene (B47551) with 1-bromoadamantane in the presence of ferric chloride yields 1-(p-bromophenyl)adamantane. dtic.mil This reaction proceeds under reflux conditions and provides a route to functionalized phenyladamantane derivatives.

Furthermore, iron pentacarbonyl has been shown to initiate the Friedel-Crafts alkylation of various aromatic compounds with 1-bromoadamantane. researchgate.net This highlights the utility of different metal-based catalysts in promoting this key transformation. The synthesis of 1,3,5,7-tetraphenyladamantane (B96923) has also been achieved starting from 1-bromoadamantane. mdpi.com

The reactivity of 1-bromoadamantane stems from the relative stability of the 1-adamantyl cation, which is readily formed under the reaction conditions, facilitating its electrophilic attack on the aromatic ring.

Koch-Haaf Reaction in Adamantane (B196018) Synthesis

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid. wikipedia.org This reaction can also be applied to saturated hydrocarbons like adamantane to produce adamantane-1-carboxylic acid. wikipedia.orgacs.org The reaction proceeds through the formation of a carbocation, which then reacts with carbon monoxide.

While the primary product of the Koch-Haaf reaction on adamantane is 1-adamantanecarboxylic acid, this intermediate can be a precursor for the synthesis of functionalized adamantane derivatives. nih.gov For example, the carboxylation of 3-substituted adamantanes can be achieved using the Koch-Haaf reaction. nih.gov

A variation of this reaction, known as the Koch-Haaf carboxylation, utilizes formic acid as the source of carbon monoxide in the presence of a strong acid. nih.gov This method has been successfully employed for the carboxylation of adamantanols. nih.gov Although the direct synthesis of this compound via the Koch-Haaf reaction is not typical, the functionalization of the adamantane core through this method provides valuable intermediates for further elaboration into more complex derivatives.

It's noteworthy that under certain superacidic conditions, the carbonylation of adamantane can yield small amounts of 1-adamantanecarboxaldehyde alongside the major carboxylic acid product. acs.org

Modern Synthetic Techniques

Recent advancements in synthetic methodology have provided more efficient and selective routes to this compound and its derivatives. These modern techniques often operate under milder conditions and offer greater functional group tolerance compared to classical methods.

Photoinduced Arylation Reactions

Photoinduced reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. In the context of adamantane chemistry, photoinduced arylation offers a modern alternative for the synthesis of this compound.

One such method involves the photoinduced base-promoted homolytic aromatic substitution (photo-BHAS). conicet.gov.ar This reaction can be used for the arylation of unactivated arenes. For example, the reaction of 1-iodoadamantane (B1585816) with benzene, promoted by a base like potassium tert-butoxide (KOtBu) and stimulated by light, can produce this compound. conicet.gov.ar When this reaction is carried out using blue-LED irradiation, this compound can be obtained in high yields. conicet.gov.ar

The mechanism of these reactions often involves the generation of radical intermediates. For instance, the thermal homolysis of benzoyl peroxide can generate a benzoyloxy radical, which then abstracts a hydrogen atom from adamantane to form the adamantyl radical. This radical can then participate in subsequent bond-forming steps. nih.gov

C-H Functionalization Methodologies

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. nih.gov This approach avoids the need for pre-functionalized starting materials. For the synthesis of adamantane derivatives, C-H functionalization allows for the direct attachment of various groups to the adamantane core.

While direct arylation of adamantane's C-H bonds with benzene is challenging, the interaction between adamantane and benzene has been studied, revealing a C-H...π type of interaction. researchgate.net This suggests a predisposition for such a reaction.

More practical approaches often involve the generation of an adamantyl radical from adamantane, which can then be coupled with an aromatic partner. Metallaphotoredox catalysis has emerged as a powerful strategy for C(sp³)–H functionalization. princeton.edunih.gov This dual-catalytic system can generate carbon-centered radicals from strong C-H bonds, which then participate in cross-coupling reactions. princeton.edunih.gov For example, the combination of a photocatalyst and a nickel catalyst can enable the direct arylation of strong, unactivated C-H bonds. princeton.edu

Interestingly, the regioselectivity of these C-H functionalization reactions can be influenced by the catalyst system. While some methods show a preference for the tertiary (methine) position of adamantane, others have been shown to favor arylation at the secondary (methylene) position, highlighting the tunability of these modern synthetic methods. princeton.edunih.gov

Multi-step Organic Synthesis Pathways

The construction of the this compound framework often necessitates multi-step synthetic sequences. These pathways provide the flexibility to introduce various substituents and functionalities onto the adamantane core. A common strategy involves the initial synthesis of a functionalized adamantane precursor, which is then subjected to phenylation or further modification.

One illustrative multi-step synthesis begins with the free-radical halogenation of an alkane, such as methylcyclohexane, to introduce a reactive handle. libretexts.org Subsequent elimination reactions can then form an alkene, which can undergo oxidative cleavage to yield an aldehyde. libretexts.org This aldehyde can then serve as a key intermediate for further transformations, including the introduction of a phenyl group.

Another approach might involve the reduction of an alkyne to an alkene, followed by functional group manipulations like hydroxylation or epoxidation and subsequent ring-opening. libretexts.org These multi-step strategies, while sometimes complex, offer a high degree of control over the final product's structure. libretexts.org The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for tailoring its properties for specific applications. A variety of synthetic methods have been developed to introduce diverse functional groups onto both the adamantane cage and the phenyl ring.

Strategies for Introducing Phenyl Groups

Several methods exist for the direct introduction of phenyl groups onto the adamantane core. Friedel-Crafts alkylation is a classic and widely used approach, where adamantane or a derivative reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. rsc.org This electrophilic aromatic substitution can be controlled to achieve varying degrees of phenylation. rsc.org For instance, precise control of reaction conditions is necessary to selectively introduce phenyl groups at specific bridgehead positions. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for forging the carbon-carbon bond between the adamantane and phenyl moieties. These methods often start with a halogenated adamantane derivative and a phenyl-containing coupling partner.

A notable synthesis of this compound involves the reaction of 1-nitroadamantane (B116539) with phenylmagnesium bromide (PhMgBr), which has been shown to produce the desired product in a high yield of 95%. researchgate.net

Synthesis of N-Phenyladamantane-1-carboxamide Derivatives

Amide derivatives of this compound are of significant interest in medicinal chemistry. A straightforward one-step method for synthesizing N-phenyladamantane-1-carboxamide derivatives involves the reaction of adamantane-1-carboxylic acid with aniline (B41778) or its derivatives. google.com This reaction is typically carried out by boiling the reactants in an o-xylene (B151617) medium in the presence of boric acid as a catalyst. google.com Optimal conditions for this synthesis have been identified as a molar ratio of adamantane-1-carboxylic acid to the primary amine of 2:3, with a reaction time of 18 hours, resulting in good product yields. google.com This method is advantageous as it avoids the use of highly toxic reagents. google.com

An alternative two-step protocol involves the initial conversion of adamantane-1-carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂). This is followed by coupling with the desired aniline derivative. vulcanchem.com

Preparation of Schiff Base Derivatives Containing Adamantane

Schiff bases, characterized by the C=N imine functionality, are another important class of adamantane derivatives with diverse biological activities. These are typically synthesized through the condensation reaction of an aminoadamantane derivative with an appropriate aldehyde or ketone. thieme-connect.comazaruniv.ac.ir

For example, new Schiff base derivatives have been prepared by reacting 1- or 2-aminoadamantane (B82074) with various benzaldehyde (B42025) derivatives. thieme-connect.com The reaction is often carried out by refluxing the components in ethanol (B145695). thieme-connect.com In a specific instance, a series of Schiff bases were synthesized from 1,3-bis(4-aminophenyl)adamantane (B1268266) and various aromatic aldehydes in absolute ethanol with pyridine (B92270) as a catalyst. echemcom.comsamipubco.com The synthesis of the diaminoadamantane precursor itself involved a two-step process starting from adamantanol. echemcom.comsamipubco.com

Incorporation of Pharmacophoric Side Chains

To enhance the biological activity of this compound, various pharmacophoric side chains can be incorporated. This strategy aims to combine the favorable physicochemical properties of the adamantane core with the specific biological interactions of the side chain.

For instance, researchers have incorporated a phenyl ring between the adamantane core and a pharmacophoric side chain to improve activity and selectivity. rsc.orgrsc.org This has been demonstrated in the synthesis of derivatives containing imidazolines, amidines, aminoguanylhydrazones, and thiosemicarbazones. rsc.orgrsc.org The synthesis of these complex molecules often involves multiple steps, starting from a functionalized this compound core. rsc.org For example, the synthesis of linear aromatic adamantane amidines has been achieved from the corresponding nitriles via the reduction of an intermediate amidoxime. rsc.org The strategic placement of these side chains allows for the fine-tuning of the molecule's pharmacological profile. rsc.orgontosight.ai

Stereochemical Considerations in this compound Synthesis

While this compound itself is achiral, the introduction of additional substituents on the adamantane cage or the phenyl ring can lead to the formation of chiral centers and the possibility of stereoisomers. The synthesis of a specific stereoisomer, known as asymmetric synthesis, is a critical aspect of modern drug discovery. ethz.chspringernature.com

When synthesizing derivatives of this compound with multiple chiral centers, controlling the stereochemical outcome is paramount. The relative arrangement of substituents can significantly impact the molecule's biological activity. Synthetic strategies often employ chiral starting materials, chiral auxiliaries, or chiral catalysts to induce the formation of the desired stereoisomer. ethz.chwikipedia.org

For example, in the synthesis of a chiral derivative, (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid, preparative chiral chromatography was used to effectively resolve the enantiomers. enamine.netacs.org The stereochemistry of reactions involving the adamantane core can be influenced by the rigid, cage-like structure, which can direct incoming reagents to a specific face of the molecule. psu.edu Careful consideration of reaction mechanisms, such as echemcom.comechemcom.com sigmatropic rearrangements, is necessary to predict and control the stereochemical outcome. psu.edu

Control of Chiral Centers

The introduction and control of chirality in this compound derivatives are primarily achieved through two main strategies: the use of chiral auxiliaries and the application of stereoselective reactions. These methods aim to influence the formation of one stereoisomer over others, leading to an enantiomerically enriched or pure product.

Chiral Auxiliaries:

A common and effective method for introducing chirality is the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.orgresearchgate.net This auxiliary group directs the stereochemical course of a subsequent reaction, after which it can be removed to yield the desired enantiomerically enriched product. wikipedia.org For carboxylic acid derivatives of this compound, chiral amines or alcohols are frequently employed as resolving agents or chiral auxiliaries. beilstein-journals.orglibretexts.org

For instance, in the synthesis of artificial glutamate (B1630785) analogs with complex heterocyclic structures, L-(-)-menthol has been successfully used as a chiral auxiliary to resolve carboxylic acid intermediates. beilstein-journals.org The process involves esterification of the racemic acid with L-menthol, which forms diastereomeric esters that can be separated by chromatography. beilstein-journals.org This strategy is applicable to derivatives like 3-methyl-5-phenyladamantane-1-carboxylic acid.

Another widely used class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org These can be attached to a carboxylic acid group on the adamantane core, and their steric bulk effectively directs alkylation or other transformations to one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.orgresearchgate.net Similarly, chiral N-tert-butanesulfinyl imines serve as versatile intermediates for the stereocontrolled synthesis of molecules with chiral amine functionalities. mdpi.com

Table 1: Examples of Chiral Auxiliaries in Stereoselective Synthesis

| Chiral Auxiliary | Type of Substrate | Subsequent Reaction | Reference |

| L-Menthol | Carboxylic Acids | Esterification and Chromatographic Separation | beilstein-journals.org |

| Oxazolidinones | Carboxylic Acids | Alkylation, Aldol Reactions, Diels-Alder | wikipedia.org |

| (R)-1-Phenylethylamine | Carboxylic Acids | Diastereomeric Salt Formation and Crystallization | libretexts.orgresearchgate.net |

| trans-2-Phenylcyclohexanol | Glyoxylic Acid Esters | Ene Reactions | wikipedia.org |

| Chiral Acetal | Acrylate Derivatives | Diels-Alder Reaction | sfu.ca |

Stereoselective Reactions:

Beyond auxiliaries, the direct use of stereoselective reactions is a powerful approach. For example, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using an organocatalyzed L-proline intramolecular Mannich cyclization as a key step. mdpi.com While not a direct synthesis of this compound, this demonstrates how organocatalysis can be employed to create complex, chiral cage-like structures.

In the context of adamantane derivatives, the reaction of crotonoyl chloride with enamines of substituted cyclohexanones can lead to the formation of adamantane-2,4-diones with multiple chiral centers. The stereochemical outcome of these reactions is complex, often resulting in a mixture of stereoisomers. However, understanding the reaction mechanism, which involves a nih.govnih.gov sigmatropic rearrangement, can allow for some control over the stereochemistry of the products.

Isolation and Characterization of Stereoisomers

Once a mixture of stereoisomers is synthesized, whether through a non-selective reaction or as diastereomers from a chiral auxiliary-directed process, their separation and structural confirmation are critical steps.

Isolation Techniques:

The most prevalent and powerful technique for the separation of enantiomers and diastereomers of this compound derivatives is preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). enamine.netpharmafocusasia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad enantioselectivity and high loading capacity. pharmafocusasia.com For example, the enantiomers of (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid have been successfully resolved on a preparative scale using chiral chromatography, which is a cost-effective method for obtaining multigram quantities of the pure enantiomers. enamine.net

Another strategy for isolation is the crystallization of diastereomeric salts . This classic resolution technique involves reacting a racemic acid, such as a phenyladamantane carboxylic acid, with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). libretexts.orgresearchgate.net The resulting salts are diastereomers and often have different solubilities, allowing one to be selectively crystallized from the solution. libretexts.org

Table 2: Techniques for the Isolation of this compound Stereoisomers

| Technique | Principle | Application Example | Reference |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Resolution of (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid. | enamine.net |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Resolution of racemic carboxylic acids using a chiral amine. | libretexts.orgresearchgate.net |

| Chromatographic Separation of Diastereomers | Separation of diastereomeric esters on standard silica (B1680970) gel. | Separation of L-menthyl esters of a carboxylic acid intermediate. | beilstein-journals.org |

Characterization Methods:

The absolute configuration and purity of the isolated stereoisomers are determined using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for structural elucidation. stanford.edunews-medical.net For chiral molecules, specialized NMR techniques can be used. For instance, the use of chiral shift reagents can help in determining enantiomeric purity. escholarship.org Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the relative stereochemistry of complex molecules by measuring through-space proton-proton interactions. beilstein-journals.org

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govstanford.edunews-medical.net By obtaining a suitable crystal of a single enantiomer (or a diastereomer), its complete atomic arrangement can be mapped, providing unambiguous proof of its configuration. beilstein-journals.orgnih.govbeilstein-journals.org For example, the absolute configuration of a chiral glutamate analog precursor, resolved using L-menthol, was unequivocally confirmed by X-ray crystallography of the resulting diastereomeric ester. beilstein-journals.org

Reaction Mechanisms and Chemical Transformations of 1 Phenyladamantane

Fundamental Reaction Pathways

The inherent reactivity of 1-phenyladamantane is dictated by the electronic and steric properties of its constituent parts. The adamantane (B196018) cage provides a sterically bulky, electron-donating group, while the phenyl ring offers a site for aromatic substitution.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the unsubstituted this compound is not a feasible pathway, as there is no leaving group on the adamantane cage. However, the principles of nucleophilic substitution are crucial for understanding the reactivity of functionalized this compound derivatives.

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile, a species rich in electrons. savemyexams.commasterorganicchemistry.com These reactions are classified into two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). savemyexams.comksu.edu.sa

SN1 Mechanism: This is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. savemyexams.comksu.edu.sa The second step is the rapid attack of the nucleophile on the carbocation. ksu.edu.sa Tertiary alkyl halides, as well as substrates that can form stable carbocations, typically undergo SN1 reactions. savemyexams.com The 1-adamantyl cation is exceptionally stable due to the favorable geometry of the bridgehead carbon. Therefore, derivatives of adamantane bearing a leaving group at the 1-position readily undergo SN1 reactions.

SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. savemyexams.com This mechanism is typical for primary and secondary alkyl halides and is sensitive to steric hindrance. savemyexams.com Due to the extreme steric bulk around the bridgehead carbon, SN2 reactions at the 1-position of the adamantane cage are not observed.

While direct substitution on this compound is not viable, its derivatives, such as 1-(4-bromophenyl)adamantane, can undergo nucleophilic aromatic substitution, where the bromine atom on the phenyl ring is replaced by various nucleophiles.

Electrophilic Aromatic Substitution on Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. minia.edu.eg In this reaction, an electrophile attacks the electron-rich phenyl ring, replacing one of the hydrogen atoms. The adamantyl group, being an alkyl substituent, is an activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com However, the significant steric hindrance imposed by the bulky adamantane cage strongly favors substitution at the para position.

A common example is the bromination of this compound to synthesize 1-(4-bromophenyl)adamantane. This reaction proceeds via the typical EAS mechanism, often facilitated by a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Mechanism of Bromination:

Formation of the Electrophile: The Lewis acid catalyst polarizes the bromine molecule, generating a highly electrophilic species.

Nucleophilic Attack: The π-electron system of the phenyl ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg

Deprotonation: A base (such as FeBr₄⁻) removes the proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 1-(4-bromophenyl)adamantane. minia.edu.eg

The table below summarizes typical EAS reactions on this compound.

| Reaction | Reagents | Major Product |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)adamantane |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)adamantane |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Adamantylacetophenone |

Radical Reactions and Mechanisms

Radical reactions involve species with unpaired electrons, known as free radicals. youtube.comrsc.org These reactions typically proceed through a three-phase chain mechanism: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The process begins with the formation of a radical, usually through homolytic cleavage of a weak bond by heat or light. libretexts.org For instance, initiators like azobisisobutyronitrile (AIBN) or peroxides can be used. libretexts.orgescholarship.org

Propagation: A radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org This phase generates the desired product.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical molecule. libretexts.org

The C-H bonds of the adamantane cage are susceptible to radical functionalization. For example, the formation of this compound can be achieved via a photo-induced base-promoted homolytic aromatic substitution (photo-BHAS). conicet.gov.ar In this process, a 1-adamantyl radical is generated from a 1-haloadamantane, which then attacks benzene to yield the product. conicet.gov.ar

Furthermore, direct C-H functionalization of the adamantane core can be achieved through radical pathways. For instance, under radical conditions, adamantane can react with electron-deficient alkenes in alkylation reactions or with carbon monoxide in carbonylation reactions to form adamantyl esters. nih.gov These reactions often show a preference for the tertiary C-H bonds of the adamantane cage. nih.gov

Catalyzed Transformations

Catalysts play a pivotal role in enhancing the efficiency and selectivity of chemical transformations involving this compound, enabling functionalizations that are otherwise difficult to achieve.

Metal-Complex Catalysis in Alkylation

The synthesis of aryladamantanes, including this compound, can be achieved through the alkylation of aromatic compounds with 1-bromoadamantane (B121549). This Friedel-Crafts type reaction can be catalyzed by various metal complexes. Research has shown that complexes containing metals such as molybdenum (Mo), chromium (Cr), tungsten (W), copper (Cu), and cobalt (Co) can effectively catalyze this transformation. researchgate.net Iron pentacarbonyl has also been identified as an effective initiator for the adamantylation of aromatic compounds. researchgate.net These catalysts facilitate the formation of the adamantyl cation, which then undergoes electrophilic attack on the aromatic ring.

The table below shows the catalytic activity of various metal complexes in the reaction of 1-bromoadamantane with benzene.

| Catalyst | Product Yield (%) |

| Mo(CO)₆ | 75 |

| Cr(CO)₆ | 68 |

| W(CO)₆ | 60 |

| Cu(acac)₂ | 55 |

| Co(acac)₂ | 42 |

| (Data derived from studies on metal-complex catalyzed adamantylation) researchgate.net |

Dirhodium Catalysis in C-H Functionalization

Dirhodium(II) tetracarboxylates are exceptionally effective catalysts for intermolecular C-H functionalization reactions. nih.gov These catalysts react with diazo compounds to generate transient metal carbene intermediates, which are highly reactive species capable of inserting into C-H bonds. nih.govnih.gov This methodology provides a powerful tool for the selective functionalization of alkanes.

The application of chiral dirhodium catalysts allows for highly site-selective and stereoselective C-H functionalization. nih.govnih.gov By carefully designing the ligands around the dirhodium core, chemists can direct the C-H insertion to specific sites within a complex molecule. For example, bulky ligands can favor functionalization of less sterically hindered primary C-H bonds. nih.gov

Recent research has focused on developing novel dirhodium catalysts, including those incorporating phenyladamantyl ligands, to enhance catalytic activity and selectivity in C-H functionalization and cyclopropanation reactions. emory.edu While these reactions are often demonstrated on simpler alkanes, the principles are directly applicable to the functionalization of the C-H bonds on the adamantane core of this compound, offering a sophisticated strategy for creating complex derivatives. nih.govnih.gov This approach is a cornerstone of modern synthetic chemistry, enabling the conversion of inert C-H bonds into valuable functional groups. chemrxiv.org

Role of Specific Catalysts in Reaction Selectivity

Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. energy.govpnnl.gov They function by lowering the activation energy, which is the energy barrier that must be overcome for a reaction to occur. energy.gov A crucial property of catalysts is selectivity, which is the ability to direct a reaction to favor the formation of a specific product over other possible outcomes. energy.govbyjus.com This control is vital in the synthesis and functionalization of complex molecules like this compound.

The synthesis of this compound itself often employs a catalyst. In a common method, 1-bromoadamantane interacts with benzene in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) to yield this compound. science.org.ge Similarly, aluminum chloride (AlCl₃) can catalyze the reaction between 1-azidoadamantane (B1269512) and aromatic compounds, which, under specific conditions including the presence of water, yields this compound as the major product. uliege.be The choice of catalyst and reaction conditions is critical; for instance, in the AlCl₃-catalyzed reaction of 1-azidoadamantane, the absence of water at a lower temperature leads to a completely different product, 3-hydroxy-4-azahomoadamantane. uliege.be

Catalysts also govern the selectivity of subsequent transformations of the this compound scaffold. For example, the bromination of this compound can be directed to selectively occur at the para-position of the phenyl ring using reagents like bromine or N-bromosuccinimide (NBS) with an iron(III) bromide catalyst. In the realm of C-H bond functionalization, copper catalysts have been shown to be effective for the amidation of alkanes. escholarship.org Mechanistic studies of these copper-catalyzed reactions indicate that the transformation likely involves the reaction of alkyl radicals with copper(II) imidate complexes. escholarship.org The selectivity for functionalizing secondary C-H bonds over tertiary ones has been observed in some copper-catalyzed amidation reactions of alkanes. escholarship.org Palladium catalysts are also used, such as in the oxidative carbonylation of adamantane to form esters, showing a preference for activating the bridgehead (3°) position. nih.gov

The table below summarizes the role of various catalysts in reactions related to this compound.

| Catalyst | Reactants | Reaction Type | Selective Product |

| Iron(III) chloride (FeCl₃) | 1-Bromoadamantane, Benzene | Friedel-Crafts Alkylation | This compound science.org.ge |

| Iron(III) bromide (FeBr₃) | This compound, Bromine/NBS | Electrophilic Bromination | 1-(4-Bromophenyl)adamantane |

| Aluminum chloride (AlCl₃) | 1-Azidoadamantane, Benzene, Water | Rearrangement/Alkylation | This compound uliege.be |

| Copper (I) and (II) salts | Alkanes, Amides | C-H Amidation | N-alkyl amides escholarship.org |

| Palladium complexes | Adamantane, CO, Benzyl alcohol | Oxidative Carbonylation | Adamantyl esters nih.gov |

Mechanistic Investigations using Advanced Techniques

Understanding the detailed step-by-step pathway of a chemical reaction, known as the reaction mechanism, is crucial for optimizing reaction conditions and designing new transformations. sumitomo-chem.co.jp For complex molecules like this compound, this often requires advanced analytical and computational methods to identify and characterize the transient, highly reactive species known as reaction intermediates. lumenlearning.comyork.ac.uk

Spectroscopic Analysis of Reaction Intermediates

Reaction intermediates are typically short-lived and exist in low concentrations, which makes their direct observation challenging. lumenlearning.comnumberanalytics.com Advanced spectroscopic techniques are indispensable tools for detecting and characterizing these fleeting species, thereby providing direct evidence for proposed reaction mechanisms. lumenlearning.comyork.ac.uk

While specific spectroscopic studies on this compound intermediates are not extensively detailed in the provided literature, the principles can be illustrated with analogous systems. For instance, in the chlorination of alkanes catalyzed by a nickel complex, a combination of spectroscopic methods was used to elucidate the mechanism. nih.gov The reaction was monitored using techniques including:

High-Resolution Electrospray-Mass Spectrometry (ESI-MS): This allowed for the identification of transient species like [(L)Ni(II)-OCl(S)]⁺. nih.gov

UV/vis Absorption Spectroscopy: Changes in the absorption spectrum indicated the decay of initial intermediates and the formation of subsequent ones. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used to detect and characterize species with unpaired electrons, such as free radicals or certain metal complexes, and was applied to identify a [(L)Ni(III)-OH(S)]²⁺ intermediate. york.ac.uknih.gov

Resonance Raman Spectroscopy: This provided further evidence for the identity of the nickel-oxo intermediates. nih.gov

In the context of this compound, such techniques would be invaluable. For example, in the photoinduced synthesis of this compound from 1-iodoadamantane (B1585816), experiments using a radical scavenger (TEMPO) inhibited the reaction, supporting the involvement of radical intermediates. conicet.gov.ar Spectroscopic methods like EPR could potentially be used to directly observe the proposed 1-adamantyl radical in such a reaction. nih.govconicet.gov.ar

Quantum Chemical Calculations of Reaction Energies and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for investigating reaction mechanisms. sumitomo-chem.co.jpnih.gov These computational methods allow researchers to model reaction pathways, calculate the energies of reactants, products, transition states, and intermediates, and predict the feasibility of a proposed mechanism. sumitomo-chem.co.jpnih.govnih.gov

DFT calculations can provide insights that are difficult or impossible to obtain through experiments alone. For example, they can be used to:

Calculate Activation Energies: The energy barrier (activation energy) for different potential reaction pathways can be calculated to determine the most likely mechanism. sumitomo-chem.co.jpfrontiersin.org For instance, DFT calculations were used to compare a 1,2-ester shift pathway with a 1,2-phenyl shift pathway in a related system, showing the Gibbs free energy profile for each. researchgate.net

Analyze Transition State Structures: The geometry of the high-energy transition state can be modeled to understand the key interactions that facilitate the reaction. nih.gov

Predict Spectroscopic Properties: Computational methods can predict the spectroscopic properties (e.g., UV-vis or NMR spectra) of proposed intermediates. sumitomo-chem.co.jpnumberanalytics.com These predictions can then be compared with experimental data to confirm the identity of a transient species. sumitomo-chem.co.jp

In studies related to adamantane, quantum chemical calculations have been applied successfully. DFT was used to investigate the initiation step in the photoinduced synthesis of this compound, supporting a mechanism involving a dimsyl anion. conicet.gov.ar Other studies have used DFT to optimize the geometry and calculate the energies of adamantane derivatives to understand their electronic properties and reactivity. acs.orglew.ro The power of these methods lies in their synergy with experimental work, providing a comprehensive picture of the reaction mechanism. sumitomo-chem.co.jpnumberanalytics.com

The table below highlights findings from computational studies on adamantane-related systems.

| System Studied | Computational Method | Key Finding |

| Photoinduced arylation of 1-iodoadamantane | DFT | Proposed an initiation step involving a photo-induced process with the dimsyl anion. conicet.gov.ar |

| trans-2,2'-Bi(1-phenyladamantylidene) | DFT and HF | Calculated optimized geometries and energies, indicating a significant increase in the HOMO energy level due to structural distortion. acs.org |

| General Reaction Prediction | AFIR Method (ωB97X-D) | Automated searches for reaction pathways can predict potential products and synthetic routes. nih.gov |

| Carcinogenic N-nitrosamines | DFT | Calculated activation profiles and reaction free energies for different activation and deactivation pathways. frontiersin.org |

Computational Chemistry and Theoretical Studies of 1 Phenyladamantane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-phenyladamantane at the electronic level. These calculations, rooted in quantum mechanics, provide a quantitative description of the molecule's structure and reactivity.

Electronic structure theory is employed to investigate the arrangement and energies of electrons within this compound. The rigid adamantane (B196018) cage, composed of sp³-hybridized carbon atoms, provides a unique scaffold that influences the electronic properties of the attached phenyl group. researchgate.net Theoretical studies on adamantane itself have laid the groundwork for understanding its derivatives. researchgate.net The introduction of the phenyl group leads to a system where the saturated, bulky alkyl cage interacts with the π-electron system of the aromatic ring.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies on adamantane derivatives have been conducted to determine various molecular properties. researchgate.net For this compound, DFT calculations are instrumental in determining its optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. youtube.com In systems combining aliphatic and aromatic parts, like this compound, DFT calculations can reveal the spatial distribution of these orbitals, indicating which part of the molecule is more likely to be involved in electron transfer processes. rsc.org

Table 1: Calculated Electronic Properties of Phenyl-Substituted Adamantane Derivatives (Illustrative)

| Property | Calculated Value | Method/Basis Set | Reference |

| HOMO Energy | -6.5 eV | B3LYP/6-31G | Hypothetical |

| LUMO Energy | -0.5 eV | B3LYP/6-31G | Hypothetical |

| HOMO-LUMO Gap | 6.0 eV | B3LYP/6-31G | Hypothetical |

| Dipole Moment | 0.3 D | B3LYP/6-31G | Hypothetical |

Note: This table is illustrative and based on typical values for similar molecules. Specific experimental or computational data for this compound from peer-reviewed sources would be required for definitive values.

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. researchgate.net For this compound, theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack. By calculating properties such as electrostatic potential maps and frontier orbital densities, researchers can identify regions of the molecule that are electron-rich or electron-poor.

For instance, in electrophilic aromatic substitution reactions, the phenyl ring of this compound is the expected site of reaction. Computational models can predict the regioselectivity (ortho, meta, or para substitution) by calculating the relative energies of the possible reaction intermediates (sigma complexes). The bulky adamantyl group is expected to exert significant steric hindrance, which can be quantified through computational modeling, thereby influencing the selectivity of the reaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its conformational preferences and how it interacts with other molecules.

Conformational analysis of this compound involves studying the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. The primary focus of such an analysis for this molecule is the rotation around the C-C single bond connecting the adamantane cage to the phenyl ring. While the adamantane cage itself is rigid, the orientation of the phenyl group relative to the cage can vary.

Molecular mechanics calculations are often employed for conformational analysis. nih.gov These methods use a classical force field to calculate the potential energy of the molecule as a function of its geometry. By systematically rotating the phenyl group, a potential energy surface can be generated, revealing the most stable conformations (energy minima) and the energy barriers to rotation. For this compound, the lowest energy conformation would likely involve a staggered arrangement that minimizes steric clash between the ortho-hydrogens of the phenyl ring and the hydrogens on the adamantane cage.

Table 2: Torsional Energy Profile for Phenyl Rotation in this compound (Illustrative)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed |

| 60 | 0.0 | Staggered (Minimum) |

| 120 | 2.5 | Eclipsed |

| 180 | 0.0 | Staggered (Minimum) |

Note: This table is illustrative. The exact energy values would be obtained from specific molecular mechanics or quantum chemical calculations.

The study of intermolecular interactions is crucial for understanding the physical properties of this compound in condensed phases, such as its crystal structure and behavior in solution. The bulky and lipophilic nature of the adamantane group can lead to significant van der Waals interactions and may promote aggregation in certain solvents. nih.gov

Molecular dynamics (MD) simulations can be used to model the behavior of multiple this compound molecules over time. nih.gov These simulations can provide insights into how the molecules pack together and whether they form stable aggregates. The interaction energy between pairs of molecules (dimers) can be calculated using quantum mechanical methods to understand the nature and strength of the intermolecular forces at play, which include dispersion forces and potential π-π stacking interactions between the phenyl rings. researchgate.netnih.govnih.gov The balance between the interactions of the adamantyl cages and the phenyl groups will ultimately determine the supramolecular structure. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry has emerged as a powerful tool to elucidate the structure-activity relationships (SAR) of this compound derivatives, providing insights into the molecular features crucial for their biological activities. Through methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, researchers have been able to model and predict the activity of these compounds, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on 1-adamantylthio derivatives of phenylpyridines, which are structurally analogous to this compound, have revealed the importance of specific quantum chemical descriptors in determining their antioxidant and cytotoxic effects. researchgate.net These studies mathematically correlate the chemical structure of compounds with their biological activity.

For instance, a notable QSAR study demonstrated that the dipole moment (μ) and the electrophilicity index (ωi) are key descriptors for superoxide (B77818) dismutase (SOD) activity. researchgate.net Compounds with higher values for these descriptors tended to exhibit greater SOD activity. Conversely, for DPPH radical scavenging activity, a lower atomic polarizability (MATS4p) was associated with higher efficacy. researchgate.net In terms of cytotoxic activity, descriptors such as atomic masses (GATS4m), electrophilicity index (ωi), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were found to be well-correlated. researchgate.net These findings suggest that the electronic properties and the distribution of charge within the molecule play a pivotal role in its biological function.

| Biological Activity | Key QSAR Descriptors | Correlation with Activity |

|---|---|---|

| Superoxide Dismutase (SOD) Activity | Dipole moment (μ), Electrophilicity index (ωi) | Positive (Higher values lead to higher activity) |

| DPPH Radical Scavenging | Atomic polarizability (MATS4p) | Negative (Lower values lead to higher activity) |

| Cytotoxicity | Atomic masses (GATS4m), Electrophilicity index (ωi), LUMO energy | Correlated |

Molecular Docking and Binding Mode Analysis

Molecular docking simulations have been instrumental in understanding the interactions between this compound derivatives and their biological targets at the molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex.

In studies of adamantane-linked 1,2,4-triazole (B32235) derivatives as potential inhibitors of the 11β-HSD1 enzyme, molecular docking revealed that while these compounds could fit into the active site, their ability to form key interactions was crucial for their inhibitory potential. mdpi.comnih.gov The docking results for a series of these compounds showed similar predicted binding affinity scores to known ligands, but their efficacy was ultimately determined by their ability to interact with critical active site residues. nih.gov

Further computational design, based on initial docking results, has led to proposed structures with improved binding interactions. mdpi.com For example, introducing a single carbon linker between the triazole moiety and the phenyl ring was suggested as a strategy to enhance binding affinity. mdpi.com

Molecular docking has also been applied to understand the inhibitory mechanism of adamantane derivatives of resin acids against Tyrosyl-DNA Phosphodiesterase 1 (TDP1). mdpi.com These studies suggest that the adamantane fragment plays a critical role in stabilizing the covalent complex between the enzyme and DNA. mdpi.com The absence of the adamantane moiety in one of the tested compounds resulted in a loss of inhibitory activity, highlighting the significance of this bulky, lipophilic group in anchoring the molecule within the binding site. mdpi.com

Docking studies of adamantane-linked hydrazine-1-carbothioamide derivatives have also been used to elucidate their interactions with enzymes, thereby explaining their observed antiproliferative activities. mdpi.com

| Compound Class | Biological Target | Key Computational Findings |

|---|---|---|

| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | Similar binding affinity scores to native ligands; key interactions with active site residues are critical for activity. mdpi.comnih.gov |

| Adamantane derivatives of resin acids | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | The adamantane moiety is crucial for stabilizing the enzyme-DNA covalent intermediate. mdpi.com |

| Adamantane-linked hydrazine-1-carbothioamides | Various enzymes | Docking analysis helps to rationalize the key interactions responsible for their antiproliferative potential. mdpi.com |

Applications of 1 Phenyladamantane in Materials Science Research

Advanced Functional Materials

Conductive Materials

Optical Properties and Luminescence

The study of optical properties and luminescence is vital for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent sensors to advanced display technologies. Adamantane (B196018) derivatives, due to their rigid structure, can sometimes influence photophysical properties by affecting molecular packing and excited-state dynamics. However, specific research that quantifies the luminescent properties of 1-Phenyladamantane, such as its emission spectra, quantum yield, or fluorescence lifetime, is not prominently featured in the accessible scientific literature. While other phenyl-substituted compounds and various organic molecules are extensively studied for their photoluminescence, direct experimental data or detailed research findings on this compound's optical behavior and luminescent capabilities for materials science applications remain limited. Therefore, no data tables or detailed research findings can be provided for this subsection.

Medicinal Chemistry and Biological Activity Research of 1 Phenyladamantane Derivatives

Adamantane (B196018) Moiety in Drug Design and Enhanced Biological Activity

The adamantane moiety is a prominent feature in drug design due to its unique physicochemical properties. nih.govmdpi.compensoft.net Its bulky and rigid cage-like structure provides a stable anchor for interacting with biological targets. The lipophilic nature of adamantane often leads to increased bioavailability and improved pharmacological properties of drug candidates. nih.govmdpi.com By incorporating the adamantane scaffold, medicinal chemists can modulate a molecule's therapeutic index and enhance its stability and distribution in blood plasma. pensoft.netresearchgate.net

The introduction of an adamantyl group into various drug molecules has been shown to increase their biological activity. pensoft.netpensoft.net This is attributed to the moiety's ability to interact with lipid bilayers of cell membranes, which can be crucial for targeting specific cellular receptors. nih.govpensoft.net Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer effects. mdpi.comechemcom.com

Structure-Activity Relationships (SAR) in 1-Phenyladamantane Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound analogs, these studies focus on how modifications to the phenyl ring and the length of side chains affect their therapeutic potential.

Impact of Substituent Modifications on Activity

Modifications to the substituents on the phenyl ring of this compound derivatives can significantly alter their biological activity. The nature and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets. nih.gov

The addition of a phenyl group to the adamantane core has been shown to increase the potency of certain compounds. nih.gov For example, in the development of Ebola virus inhibitors, the phenyl analog of an initial hit compound exhibited a tenfold increase in potency. nih.gov Further modifications, such as the addition of methyl and ethyl groups to the phenyladamantane carboxamide core, can generate chiral compounds, which may have different biological activities. nih.gov

The type of substituent on the phenyl ring also plays a critical role. For instance, in the context of antiviral activity, derivatives with a bromine atom on the phenyl group have been investigated. The position of the substituent is also important, with derivatives substituted at the 1-position of the adamantane core often showing higher selectivity indices in antiviral assays compared to 2-substituted isomers. The presence of a carboxamide linker connecting the adamantane and aromatic moieties can enable hydrogen bonding with biological targets, further influencing activity. vulcanchem.com

The following table summarizes the impact of various substituents on the activity of this compound analogs:

| Substituent | Effect on Activity | Reference |

| Phenyl group | Increased potency in Ebola virus inhibitors. nih.gov | nih.gov |

| Methyl/Ethyl groups | Can create chiral centers, potentially altering biological activity. nih.gov | nih.gov |

| Bromine | Investigated for antiviral properties. | |

| Carboxamide linker | Enables hydrogen bonding with biological targets. vulcanchem.com | vulcanchem.com |

Optimization of Side Chain Length and Distance

The length and nature of the side chain attached to the this compound core are critical determinants of biological activity. Optimizing the side chain can enhance the interaction of the molecule with its target, leading to improved efficacy and selectivity. rsc.org

Research on trypanocidal agents has shown that the length and distance of the side chain between the aromatic ring and other functional groups are key factors to optimize for enhanced activity and selectivity. rsc.orgnih.gov Similarly, in the development of antiproliferative agents, the methylene (B1212753) spacer between the phenyl ring and an amine heterocycle has been shown to be important for pharmacological action. researchgate.net

The length of alkyl side chains can also influence the formation of different semi-crystalline phases in conjugated polymers, which in turn affects their properties. rsc.org While not directly related to this compound, this principle of side-chain length affecting molecular packing and properties is relevant to drug design. The length and flexibility of side chains can impact how a molecule fits into a binding pocket and interacts with its target. mdpi.com

The table below illustrates the importance of side chain optimization in different contexts:

| Application | Effect of Side Chain Optimization | Reference |

| Trypanocidal agents | Enhanced activity and selectivity. rsc.orgnih.gov | rsc.orgnih.gov |

| Antiproliferative agents | Important for pharmacological action. researchgate.net | researchgate.net |

| Conjugated polymers | Controls the formation of semi-crystalline phases. rsc.org | rsc.org |

Specific Biological Targets and Mechanisms of Action

This compound derivatives have been investigated for their activity against a variety of biological targets, including neurotransmitter systems, ion channels, and enzymes. Their unique structure allows them to interact with these targets in specific ways, leading to a range of pharmacological effects.

Modulators of Neurotransmitter Systems and Ion Channels

The nervous system relies on neurotransmitters to transmit signals between neurons. uq.edu.au Adamantane derivatives have been studied for their potential to modulate neurotransmitter systems. ontosight.ai These compounds can act as excitatory or inhibitory modulators, influencing the generation of electrical signals in receiving neurons. uq.edu.au The ability of these derivatives to cross the blood-brain barrier, due to their lipophilicity, makes them promising candidates for treating neurological disorders. vulcanchem.com

Ion channels, which are membrane proteins that allow the passage of ions, are another important target for this compound derivatives. frontiersin.org The activity of ion channels is crucial for many physiological functions, and their modulation can have significant therapeutic effects. frontiersin.orgmdpi.com The binding of a modulator to an ion channel can alter its conformation and function, either enhancing or inhibiting its activity. frontiersin.org Research has shown that certain ion channel modulators can promote the differentiation of human pluripotent stem cells into cardiomyocytes, highlighting the potential of these compounds in regenerative medicine. ijbs.com

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many drugs. uludag.edu.tr this compound derivatives have been evaluated as inhibitors of various enzymes. For example, some derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme can lead to increased acetylcholine levels, which may be beneficial in treating conditions like Alzheimer's disease.

Other studies have focused on the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov The inhibition of these enzymes can help to control blood sugar levels, making these compounds potential candidates for the treatment of type 2 diabetes. nih.gov The table below provides examples of enzymes targeted by adamantane derivatives and the potential therapeutic applications.

| Enzyme Target | Potential Therapeutic Application | Reference |

| Acetylcholinesterase | Alzheimer's disease | |

| α-Amylase | Type 2 Diabetes | nih.gov |

| α-Glucosidase | Type 2 Diabetes | nih.gov |

| Monoamine Oxidase (MAO) | Depression, Parkinson's disease | mdpi.com |

| Carbonic Anhydrase | Glaucoma, epilepsy | researchgate.net |

Therapeutic Potential and Preclinical Studies

Trypanocidal Agents (e.g., against Trypanosoma brucei)

Derivatives of this compound have emerged as promising candidates in the search for new treatments for Human African Trypanosomiasis (HAT), a neglected tropical disease caused by the parasite Trypanosoma brucei. nih.gov Research has focused on modifying the this compound core with various pharmacophoric side chains to enhance trypanocidal activity and selectivity. nih.govrsc.org

In one study, novel 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane derivatives were synthesized and evaluated for their activity against T. brucei. nih.gov The introduction of a phenyl ring between the adamantane core and the side chain was found to improve activity and selectivity in certain cases. nih.gov Aromatic imidazolines, linear amidines, aminoguanylhydrazones, and thiosemicarbazones were among the functional groups explored. nih.gov

One of the most promising compounds to emerge from this research was 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide, which exhibited a potent trypanocidal activity with an EC₅₀ of 0.16 μM and a selectivity index (SI) of 17. nih.govrsc.org The selectivity index, which compares the toxicity of a compound to the parasite versus mammalian cells, is a critical parameter in drug development.

The mechanism of action for some of these derivatives may involve the inhibition of key parasitic enzymes. For instance, spiro-containing derivatives have been shown to inhibit trypanothione (B104310) reductase (TR), an enzyme essential for the parasite's survival and absent in humans. plos.org This targeted approach offers the potential for selective toxicity against the parasite with minimal effects on the host.

The table below summarizes the trypanocidal activity of selected this compound derivatives against T. brucei.

| Compound | Structure | EC₅₀ (μM) | Selectivity Index (SI) |

| Aromatic Imidazolines (general) | 1-(4-phenyl)adamantane core with imidazoline (B1206853) side chain | Notable Activity | - |

| Linear Amidines (general) | 1-(4-phenyl)adamantane core with linear amidine side chain | Notable Activity | - |

| 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide | Adamantyl-benzylidene-hydrazine-carbothioamide | 0.16 | 17 |

Future research in this area will likely focus on optimizing the linker between the adamantane core and the active moieties to further improve the efficacy and selectivity of these compounds. nih.govrsc.org

Anticancer and Cytotoxic Effects on Cell Lines (e.g., NCI60 database)

The unique structural properties of adamantane derivatives, including those of this compound, have prompted investigations into their potential as anticancer agents. The rigid, lipophilic adamantane cage can enhance the transport of compounds across cell membranes, a desirable characteristic for cytotoxic drugs.

Furthermore, hydrazide-hydrazones with a 1-adamantane carbonyl moiety have been synthesized and tested for their cytotoxicity against human cancer cell lines. researchgate.net Specifically, compounds 4e and 5e from this series possessed cytotoxic effects. researchgate.net The introduction of the adamantane group is often associated with increased lipophilicity, which can modify the bioavailability and therapeutic effect of the synthesized substances. mdpi.com

The table below presents the cytotoxic activity of selected adamantane derivatives.

| Compound Series | Tested Cell Lines | Notable Active Compounds |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Five human tumor cell lines | 5e , 5k |

| Hydrazide-hydrazones with a 1-adamantane carbonyl moiety | Human cancer cell lines | 4e , 5e |

These findings underscore the potential of the adamantane scaffold as a basis for the development of new anticancer drugs. Further studies are warranted to explore the specific cytotoxic effects of this compound and its derivatives against a broader range of cancer cell lines, including those in the NCI60 panel.

Antiviral Activities

Adamantane derivatives have a well-established history in antiviral therapy, with amantadine (B194251) and rimantadine (B1662185) being notable examples used against influenza A. nih.gov The antiviral potential of this compound and its derivatives has also been an area of active research. The lipophilic nature of the adamantane cage is believed to facilitate interactions with viral envelopes and ion channels, thereby inhibiting viral replication. nih.gov

Research has shown that derivatives of this compound exhibit activity against a range of viruses. For instance, a scalable synthesis of (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide has been developed, a compound with notable activity against the Ebola virus. acs.org This highlights the potential for developing broad-spectrum antiviral agents based on the this compound scaffold.

In other studies, new aminoadamantane derivatives have been synthesized and evaluated against a wide array of viruses, including various strains of influenza A (H1N1, H2N2, H3N2), influenza B, and even HIV-1. nih.gov Some of these compounds showed marked activity against influenza A strains. nih.gov The mechanism of action for some of these derivatives against influenza A is thought to be similar to that of amantadine, involving the M2 ion channel. nih.gov

Copolymers of N-polyvinylpyrrolidone-acrylic acid modified with adamantane derivatives have also demonstrated extended antiviral activity, inhibiting the reproduction of influenza virus, herpes virus, and HIV in cell cultures. bibliotekanauki.pl Phenyladamantane derivatives have also been investigated as inhibitors of the rabies virus. bibliotekanauki.pl

The table below summarizes the antiviral activities of some adamantane derivatives.

| Compound/Derivative Class | Virus | Activity |

| (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide | Ebola virus | Notable activity acs.org |

| New aminoadamantane derivatives | Influenza A (H1N1, H2N2, H3N2) | Marked activity nih.gov |

| New aminoadamantane derivatives | HIV-1 | Borderline activity nih.gov |

| Phenyladamantane derivatives | Rabies virus | Inhibitory activity bibliotekanauki.pl |

| Adamantane-modified copolymers | Influenza, Herpes, HIV | Inhibited virus reproduction bibliotekanauki.pl |